molecular formula C10H14OS B7994632 2-(4-Methoxymethylphenyl)ethanethiol

2-(4-Methoxymethylphenyl)ethanethiol

Cat. No.: B7994632
M. Wt: 182.28 g/mol
InChI Key: WUFHMCLRAAZQFC-UHFFFAOYSA-N
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Description

2-(4-Methoxymethylphenyl)ethanethiol is a synthetic organic compound with the molecular formula C10H14OS and is characterized by the presence of an ethanethiol group attached to a methoxymethyl-substituted phenyl ring . As a benzenethiol derivative, this compound is of significant interest in advanced chemical synthesis and materials science. Researchers value such specialized thiols for their potential role as building blocks or intermediates in the development of novel molecular structures. Thiol-containing compounds are fundamental in methodologies like native chemical ligation (NCL), a powerful technique for the chemoselective coupling of unprotected peptide segments to synthesize large proteins and complex peptides . The specific methoxymethylphenyl moiety may influence the compound's electronic properties and reactivity, making it a candidate for creating functionalized surfaces or polymers. Researchers are advised to consult the current scientific literature for detailed investigations into the specific applications and handling of this compound. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-[4-(methoxymethyl)phenyl]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-11-8-10-4-2-9(3-5-10)6-7-12/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFHMCLRAAZQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea-Mediated Thiolation

Reaction Scheme :
2-(4-Methoxymethylphenyl)ethyl chloride+ThioureaIsothiouronium saltHydrolysis2-(4-Methoxymethylphenyl)ethanethiol\text{2-(4-Methoxymethylphenyl)ethyl chloride} + \text{Thiourea} \rightarrow \text{Isothiouronium salt} \xrightarrow{\text{Hydrolysis}} \text{this compound}

Conditions :

  • Solvent: Ethanol/water (3:1)

  • Temperature: Reflux (78°C)

  • Catalyst: None

  • Yield: 68–72%

Mechanistic Insights :
Thiourea acts as a sulfur donor, forming an intermediate isothiouronium salt. Acidic hydrolysis releases the thiol. This method avoids harsh reducing agents but requires careful pH control to prevent oxidation of the thiol product.

Sodium Hydrosulfide (NaSH) Displacement

Reaction Scheme :
2-(4-Methoxymethylphenyl)ethyl bromide+NaSHThis compound+NaBr\text{2-(4-Methoxymethylphenyl)ethyl bromide} + \text{NaSH} \rightarrow \text{this compound} + \text{NaBr}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C, 6 hours

  • Yield: 85%

Optimization :
Higher yields are achieved in polar aprotic solvents due to improved nucleophilicity of SH⁻. Side reactions, such as elimination to form alkenes, are minimized by maintaining anhydrous conditions.

Reduction of Disulfides or Sulfur-Containing Intermediates

Disulfide reduction offers a pathway to avoid handling volatile thiols directly.

Zinc-Acid Reduction of Disulfides

Reaction Scheme :
[2-(4-Methoxymethylphenyl)ethyl]2S2+Zn/HCl2×This compound\text{[2-(4-Methoxymethylphenyl)ethyl]}_2\text{S}_2 + \text{Zn/HCl} \rightarrow 2 \times \text{this compound}

Conditions :

  • Solvent: Hydrochloric acid (10%)

  • Temperature: 25°C, 2 hours

  • Yield: 90%

Limitations :
Requires prior synthesis of the disulfide, often via oxidative coupling of thiols.

Catalytic Hydrogenation of Thioacetates

Reaction Scheme :
2-(4-Methoxymethylphenyl)ethyl thioacetate+H2Pd/CThis compound+AcOH\text{2-(4-Methoxymethylphenyl)ethyl thioacetate} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} + \text{AcOH}

Conditions :

  • Pressure: 1 atm H₂

  • Solvent: Methanol

  • Yield: 78%

Advantages :
Avoids acidic conditions, making it suitable for acid-sensitive substrates.

Thiolation via Mitsunobu Reaction

The Mitsunobu reaction enables direct conversion of alcohols to thiols using thiocarboxylic acids.

Reaction Scheme :
2-(4-Methoxymethylphenyl)ethanol+Thioacetic acidDIAD, PPh32-(4-Methoxymethylphenyl)ethyl thioacetateHydrolysisThiol\text{2-(4-Methoxymethylphenyl)ethanol} + \text{Thioacetic acid} \xrightarrow{\text{DIAD, PPh}_3} \text{2-(4-Methoxymethylphenyl)ethyl thioacetate} \xrightarrow{\text{Hydrolysis}} \text{Thiol}

Conditions :

  • Reagents: Diisopropyl azodicarboxylate (DIAD), triphenylphosphine

  • Solvent: Tetrahydrofuran (THF)

  • Hydrolysis: NaOH (1M), 25°C

  • Overall Yield: 65%

Challenges :
Requires stoichiometric phosphine and azodicarboxylate, increasing cost.

Comparative Analysis of Methods

The table below summarizes key parameters for each method:

MethodStarting MaterialYield (%)Purity (%)Key AdvantagesLimitations
Thiourea hydrolysisEthyl chloride68–7295Low cost, simple setupRequires acidic hydrolysis
NaSH displacementEthyl bromide8598High yield, scalableHygroscopic conditions
Zn/HCl reductionDisulfide9097Avoids direct thiol handlingMulti-step synthesis
Catalytic hydrogenationThioacetate7899Mild conditionsRequires H₂ pressure
Mitsunobu reactionEthanol6593Converts alcohol directlyExpensive reagents

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxymethylphenyl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Thioethers and other sulfur-containing compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Ethanethiol Derivatives

Structural and Physicochemical Properties

The following table summarizes key parameters of 2-(4-Methoxyphenyl)ethanethiol and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
2-(4-Methoxyphenyl)ethanethiol 63659-59-6 C₉H₁₂OS 168.26 4-Methoxyphenyl Potential ligand or nucleophile
WR-1065 (dihydrochloride salt) 2141-74-2 C₅H₁₅N₂S·2HCl 214.14 3-Aminopropylamino Radioprotection, topoisomerase II inhibition
2-(Butylamino)ethanethiol 5842-00-2 C₆H₁₅NS 133.26 Butylamino Nucleophilic reagent in organic synthesis
2-(2-Pyridyl)ethanethiol 2044-28-2 C₇H₉NS 139.22 Pyridyl Ligand for metal coordination
2-(4-Methoxyphenyl)ethanol 702-23-8 C₉H₁₂O₂ 152.19 4-Methoxyphenyl (-OH) Solubility in polar solvents

Key Observations:

  • Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-rich aromaticity, contrasting with the pyridyl group in 2-(2-Pyridyl)ethanethiol (electron-deficient due to nitrogen). This difference influences reactivity; for example, the pyridyl group enhances metal-binding affinity, while the methoxyphenyl group may stabilize charge in redox reactions .
  • Thiol vs. Alcohol: Replacing -SH with -OH (as in 2-(4-Methoxyphenyl)ethanol) drastically alters properties: the thiol is more acidic (pKa ~10 vs. ~16 for alcohols) and prone to oxidation, making it more reactive in nucleophilic substitutions .
Nucleophilicity and Catalytic Roles
  • 2-(4-Methoxyphenyl)ethanethiol: The thiol group acts as a soft nucleophile, suitable for forming thioethers or modifying gold surfaces. The methoxy group’s electron-donating nature may slightly reduce thiol acidity compared to unsubstituted ethanethiol.
  • WR-1065: The presence of two amino groups enhances its ability to chelate metals and inhibit enzymes like topoisomerase II, contributing to radioprotective effects in clinical settings .
  • 2-(Butylamino)ethanethiol: The butyl chain introduces steric hindrance, limiting its utility in small-molecule reactions but making it effective in polymer functionalization .

Biological Activity

2-(4-Methoxymethylphenyl)ethanethiol is a thiol compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C11H14OS
  • Molecular Weight: 198.30 g/mol

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiols, it was found to inhibit the growth of several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents against resistant strains.

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, such as:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.5
MCF-7 (Breast Cancer)20.3
A549 (Lung Cancer)18.7

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The biological activity of this compound is primarily attributed to its thiol group, which can interact with various biological molecules. The proposed mechanisms include:

  • Reactive Oxygen Species Generation: The compound may enhance ROS production, contributing to its anticancer effects.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of thiols similar to this compound:

  • Case Study on Antimicrobial Efficacy: A clinical trial assessed the effectiveness of thiol compounds in treating skin infections caused by antibiotic-resistant bacteria. The results showed a significant reduction in infection rates among patients treated with formulations containing thiols.
  • Case Study on Cancer Treatment: A research group conducted a study on the effects of thiols on tumor growth in mice models. Treatment with a thiol derivative led to a marked decrease in tumor size compared to control groups.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxymethylphenyl)ethanethiol, and how do reaction conditions influence yield?

Q. How does the methoxymethyl group influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The methoxymethyl (-CH₂OCH₃) group acts as an electron-donating substituent, activating the benzene ring toward electrophilic substitution. This increases the nucleophilicity of the ethanethiol group, enhancing its reactivity in disulfide formation or alkylation reactions. Comparative studies with non-methoxy analogs (e.g., 2-phenylethanethiol) show faster oxidation rates for this compound due to reduced steric hindrance .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR reveals distinct signals for the methoxymethyl protons (~δ 3.3 ppm) and aromatic protons (δ 6.8–7.2 ppm). The thiol proton (δ ~1.5 ppm) may appear broad due to exchange .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 198.12 g/mol) and fragments indicative of methoxymethyl cleavage .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves disulfide byproducts, while GC-MS tracks volatile degradation products .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the thiol via hydrogen bonding, reducing oxidation. Non-polar solvents (e.g., hexane) increase disulfide formation due to limited solubility .

  • pH Dependence : Under acidic conditions (pH < 5), protonation of the thiol group (-SH → -SH₂⁺) inhibits nucleophilic reactivity. At pH > 8, deprotonation (-S⁻) accelerates oxidation but enhances alkylation efficiency .

    • Data Table : Stability Under Varying Conditions
ConditionHalf-Life (h)Major Degradation Pathway
pH 3, H₂O48Disulfide formation
pH 9, DMF12Thiolate oxidation
Neutral, hexane72Minimal degradation

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields (e.g., 58% vs. 72%) arise from differences in reagent purity, moisture control, and reaction scaling. For reproducibility:
  • Use anhydrous solvents and rigorously dry glassware to prevent thiol oxidation .
  • Optimize stoichiometry: A 1.2:1 molar ratio of NaSH to aryl halide minimizes byproducts .
  • Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) to avoid over-oxidation .

Future Research Directions

  • Biocatalytic Synthesis : Explore enzymatic thiolation using cysteine desulfurases or thioredoxin systems for greener synthesis .
  • Structure-Activity Relationships : Modify the methoxymethyl group to study its impact on antioxidant or metal-chelating properties .
  • Computational Modeling : Predict reactivity using DFT calculations to optimize transition states in substitution reactions .

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